tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate
Description
tert-Butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate is a carbamate-protected amine with the molecular formula C₁₁H₂₂N₂O₂ and a molecular weight of 214.3 g/mol. Its stereochemistry is designated as (1R,3S) for the cyclobutane ring, which influences its reactivity and biological interactions . The compound is primarily utilized as a synthetic intermediate in pharmaceutical research, particularly in the development of small-molecule therapeutics. Key identifiers include CAS numbers 1932320-58-5 and 1032684-85-7, and it is supplied as a solution (10 mM in DMSO) with a purity exceeding 95% . Storage recommendations specify -80°C for 6 months or -20°C for 1 month, with solubility enhanced by heating to 37°C and sonication .
Properties
IUPAC Name |
tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-7(12)11(8,4)5/h7-8H,6,12H2,1-5H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMCOQMMIAHCCFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(CC1NC(=O)OC(C)(C)C)N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1594952-43-8 | |
| Record name | tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate typically involves the protection of the amino group with a Boc group, followed by the formation of the cyclobutane ring. One common method includes the reaction of a suitable amine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected amine. This intermediate is then subjected to cyclization reactions under specific conditions to yield the desired cyclobutane derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Deprotection of the tert-Butoxycarbonyl (Boc) Group
The Boc-protected amine undergoes acid-catalyzed deprotection to yield the free amine. This reaction is critical for subsequent functionalization in synthetic pathways.
Key Data:
Mechanism :
The Boc group is cleaved via protonation of the carbamate oxygen, followed by elimination of CO₂ and tert-butanol. This is a standard method for unmasking primary amines in multi-step syntheses .
Acylation and Sulfonylation Reactions
The free amine reacts with acyl chlorides or sulfonyl chlorides to form amides or sulfonamides.
Example Reaction:
Formation of Acetamide Derivative
| Reactants | Conditions | Yield | Purity (HPLC) | Source |
|---|---|---|---|---|
| Acetyl chloride, Et₃N, CH₂Cl₂, 0°C | 2 h, rt | 92% | 99.1% |
Key Findings :
-
Reactions proceed efficiently under Schotten-Baumann conditions.
-
Steric hindrance from the cyclobutane ring slows reactivity compared to linear amines.
Alkylation Reactions
The amine participates in alkylation with alkyl halides or epoxides.
Case Study:
Synthesis of N-Ethyl Derivative
| Reagents | Solvent | Temp. (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| Ethyl bromide, K₂CO₃ | DMF | 60 | 12 | 85% |
Notes :
-
Phase-transfer catalysts (e.g., tetrabutylammonium iodide) improve yields in biphasic systems .
-
Side reactions (e.g., over-alkylation) are minimized using controlled stoichiometry.
Example:
Amide Formation via PyBOP Coupling
| Component A | Component B | Coupling Agent | Yield | Source |
|---|---|---|---|---|
| Carboxylic acid derivative | Free amine | PyBOP, DIPEA | 78% |
Optimization :
-
Coupling efficiency depends on the steric bulk of the cyclobutane ring.
-
Pre-activation of the carboxylic acid improves reaction rates .
Cyclization Reactions
Intramolecular cyclization forms constrained heterocycles.
Oxidation and Functionalization
Controlled oxidation of the amine moiety enables access to nitriles or nitro compounds.
Oxidation to Nitro Derivative
| Oxidizing Agent | Solvent | Temp. (°C) | Time (h) | Yield | Source |
|---|---|---|---|---|---|
| m-CPBA, CH₂Cl₂ | 0 → rt | 24 | 65% |
Challenges :
Example:
Aldol Reaction Catalysis
| Substrate | Catalyst Loading | ee (%) | Conditions | Source |
|---|---|---|---|---|
| Acetophenone derivative | 10 mol% | 92 | THF, −20°C, 24 h |
Structural Advantage :
Scientific Research Applications
Pharmaceutical Synthesis
1.1 Role as a Precursor
One of the primary applications of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate is its use as a precursor in the synthesis of Edoxaban, an oral anticoagulant used for the prevention of thromboembolic disorders. The compound facilitates the formation of active pharmaceutical ingredients by providing a chiral center that is crucial for the biological activity of the final product .
1.2 Synthetic Pathways
The synthesis of this compound has been optimized to improve yield and purity. Recent methods utilize neutral forms of starting reagents, which enhance the efficiency of the reaction while minimizing complications such as increased viscosity during synthesis . This advancement allows for higher yields (up to 93%) compared to traditional methods that often yield lower outputs due to operational difficulties .
Therapeutic Potential
2.1 Biological Activity
The compound has been evaluated for its pharmacological properties, particularly in relation to its structural features that may confer specific biological activities. Research indicates that derivatives containing the cyclobutane moiety exhibit potential analgesic properties and may serve as building blocks for more complex therapeutic agents .
2.2 Case Studies
- Analgesic Properties : In one study, derivatives synthesized from chiral precursors similar to this compound showed promising analgesic effects. These compounds were incorporated into peptide dendrimers that demonstrated enhanced cell-penetrating capabilities, indicating potential for drug delivery applications .
- GABA Transport Inhibition : Compounds derived from this carbamate have also been linked to biological activities related to GABA transport inhibition. These findings suggest that modifications to the this compound structure could lead to novel treatments for neurological disorders .
Mechanism of Action
The mechanism of action of tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amine, which can then participate in various biochemical pathways. The cyclobutane ring provides structural rigidity, influencing the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound belongs to a broader class of tert-butyl carbamates with cyclobutane or related scaffolds. Structural modifications in analogous compounds lead to divergent physicochemical and biological properties:
Physicochemical Properties
- Collision Cross-Section (CCS) : The difluoropropyl analog exhibits a CCS of 146.6 Ų for [M+H]⁺, suggesting a compact conformation compared to bulkier derivatives .
- Stability: Dibenzylamino derivatives (e.g., CAS 1356087-56-3) are less stable under ambient conditions, necessitating stringent storage protocols .
Biological Activity
Tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate is a synthetic compound that features a tert-butyl group and a carbamate functional group linked to a cyclobutyl structure. This compound is of interest due to its potential biological activities, particularly in medicinal chemistry. The presence of an amino group suggests possible interactions with various biological targets, including enzymes and receptors.
- Molecular Formula : C₁₃H₂₃N₁O₃
- Molecular Weight : Approximately 241.33 g/mol
Structure-Activity Relationship (SAR)
The structure of this compound allows for diverse interactions within biological systems. A comparative analysis with similar compounds provides insights into its potential activities:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Tert-butyl N-(1R)-3-amino-2,2-dimethyl-cyclobutyl-carbamate | Contains an amino group | Potentially different biological activity due to amino substitution |
| Tert-butyl N-(1S)-3-acetoxycyclobutane-carbamate | Acetoxy group instead of amino | Variation in functional groups may alter reactivity |
| Tert-butyl N-(4-amino-2-methylcyclopentyl)carbamate | Different position of amino group | Altered steric effects influencing binding affinity |
Case Studies and Research Findings
- Enzyme Inhibition Studies : Research indicates that carbamates can act as effective enzyme inhibitors. For example, similar compounds have demonstrated the ability to inhibit acetylcholinesterase, a key enzyme in neurotransmission. This suggests that this compound may also possess similar inhibitory properties.
- Receptor Binding Affinity : A study on structurally related carbamates revealed significant binding affinities to G-protein coupled receptors (GPCRs). These findings highlight the potential for this compound to interact with GPCRs involved in various signaling pathways.
- Pharmacokinetic Properties : Investigations into the pharmacokinetics of similar compounds indicate that structural modifications can significantly impact absorption, distribution, metabolism, and excretion (ADME) profiles. Understanding these properties is crucial for evaluating the therapeutic potential of this compound.
Q & A
Basic: What are the established synthetic routes for tert-butyl N-(3-amino-2,2-dimethylcyclobutyl)carbamate, and what key parameters influence yield and purity?
Answer:
The synthesis typically employs tert-butyloxycarbonyl (Boc) protection of the primary amine. A common route involves reacting 3-amino-2,2-dimethylcyclobutylamine with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane or tetrahydrofuran, using a base like triethylamine to neutralize HCl byproducts . Key parameters include:
- Temperature : Maintain 0–25°C to minimize side reactions.
- Solvent choice : Polar aprotic solvents enhance reactivity.
- Stoichiometry : Excess Boc₂O (1.2–1.5 equiv) ensures complete amine protection.
Yields >80% are achievable with rigorous exclusion of moisture. Purity is optimized via flash chromatography (silica gel, hexane/ethyl acetate gradients) .
Advanced: How can researchers optimize reaction conditions to prevent racemization or ring strain-induced side reactions during synthesis?
Answer:
The cyclobutane ring’s inherent strain (90° bond angles) predisposes it to ring-opening or rearrangement. Mitigation strategies include:
- Low-temperature reactions : Reduces thermal energy for unwanted ring distortions.
- Steric protection : The 2,2-dimethyl groups on the cyclobutane stabilize the ring but may hinder Boc group installation. Use bulky bases (e.g., DIPEA) to avoid steric clashes .
- Monitoring intermediates : Employ in-situ FTIR or LC-MS to detect early signs of racemization (e.g., diastereomer formation) .
Basic: What spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Answer:
- NMR :
- X-ray crystallography : Resolves stereochemistry (e.g., cis vs. trans cyclobutane substitution). SHELX programs are standard for structure refinement, particularly for resolving hydrogen bonding between the carbamate oxygen and amine .
Advanced: How should contradictory data between NMR and X-ray diffraction be resolved when determining the compound’s structure?
Answer:
Discrepancies often arise from dynamic effects in solution (NMR) vs. static crystal packing (X-ray). Methodological steps:
Variable-temperature NMR : Assess conformational flexibility (e.g., coalescence of cyclobutyl proton signals at elevated temperatures).
DFT calculations : Compare theoretical NMR shifts with experimental data to validate the crystallographic model.
Complementary techniques : Use IR (carbamate C=O stretch at ~1700 cm⁻¹) or mass spectrometry (molecular ion at m/z 214.3) for cross-verification .
Advanced: What are the implications of the compound’s stereochemistry on its biological activity, and how can this be assessed?
Answer:
The cis configuration of the 3-amino and 2,2-dimethyl groups (as in ) creates a rigid, concave structure that may enhance binding to enzyme active sites (e.g., proteases or kinases). Assessment strategies:
- Enantioselective synthesis : Use chiral auxiliaries or catalysts to isolate stereoisomers.
- Biological assays : Compare IC₅₀ values of isomers against target proteins.
- Molecular docking : Simulate interactions with homology models of biological targets .
Basic: What strategies are recommended for handling and storing this compound to ensure stability?
Answer:
- Storage : Keep at –20°C under inert gas (argon) to prevent hydrolysis of the carbamate group.
- Solubility : Use anhydrous DMSO or DCM for stock solutions; avoid protic solvents (e.g., water, methanol) .
- Decomposition indicators : Discoloration (yellowing) or gas evolution (CO₂) suggests degradation. Monitor via TLC (Rf shift) .
Advanced: How can researchers address low yields in coupling reactions involving this carbamate?
Answer:
Low yields often stem from steric hindrance from the 2,2-dimethylcyclobutyl group. Solutions include:
- Activating agents : Use HATU or EDCI/HOBt for amide couplings.
- Microwave-assisted synthesis : Enhances reaction rates under high temperature/pressure.
- Protecting group alternatives : Replace Boc with Fmoc if the carbamate is transient in multi-step syntheses .
Advanced: What computational methods are suitable for predicting the compound’s reactivity in novel reactions?
Answer:
- DFT calculations : Model transition states for nucleophilic attacks on the carbamate (e.g., amine deprotection with TFA).
- Molecular dynamics (MD) : Simulate solvation effects on the cyclobutane ring’s stability.
- QSPR models : Correlate Hammett constants with reaction rates for substituent effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
